molecular formula C17H15Cl2N3O2 B11119635 N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide

N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide

Cat. No.: B11119635
M. Wt: 364.2 g/mol
InChI Key: BACBFTDLQQOQSJ-KEBDBYFISA-N
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Description

N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydrazino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(2,4-Dichlorophenyl)methylidene]-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-amine
  • N’-[(E)-(3,4-Dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Uniqueness

N-(2-{2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a benzamide moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-[1-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C17H15Cl2N3O2/c1-11(21-17(24)12-5-3-2-4-6-12)16(23)22-20-10-13-7-8-14(18)9-15(13)19/h2-11H,1H3,(H,21,24)(H,22,23)/b20-10+

InChI Key

BACBFTDLQQOQSJ-KEBDBYFISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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